4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine typically involves the reaction of appropriate pyrazole derivatives under controlled conditions. One common method involves the cyclization of hydrazine with a carbonyl compound, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process generally requires careful control of temperature, pressure, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: A similar compound used in various chemical reactions and applications.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Another pyrazole derivative with antioxidant and anticancer activities.
Uniqueness
4-Methyl-1-[(1-methyl-1H-pyrazol-3-YL)methyl]-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methyl-1-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-5-14(12-9(7)10)6-8-3-4-13(2)11-8/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
BJCNYYVZBQYXIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CC2=NN(C=C2)C |
Origin of Product |
United States |
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